Resveratrol-4-O-D-Glucuronide D4

Descripción

Historical Context and Discovery

Resveratrol-4-O-D-glucuronide D4 emerged as a critical tool in metabolic studies following advancements in understanding resveratrol’s pharmacokinetics. Resveratrol, a naturally occurring stilbenoid, was first isolated in 1939, but its glucuronide metabolites gained prominence in the early 2000s when researchers recognized their role in limiting systemic bioavailability. The synthesis of resveratrol glucuronides, including the 3-O- and 4′-O-regioisomers, was pioneered by Learmonth in 2003 using Heck coupling strategies.

Significance in Resveratrol Metabolism Research

This compound plays a pivotal role in elucidating the metabolic fate of resveratrol, which undergoes extensive phase II conjugation. Over 75% of orally administered resveratrol is glucuronidated, primarily at the 3- and 4′-positions. The D4 isotopologue allows researchers to:

- Distinguish exogenous resveratrol metabolites from endogenous compounds in plasma and tissues.

- Quantify low-abundance metabolites in complex biological samples using liquid chromatography–tandem mass spectrometry (LC-MS/MS).

- Study interspecies differences in glucuronidation kinetics, as human intestinal microsomes show 10-fold higher activity than hepatic ones.

For example, in non-human primate studies, the D4-labeled standard facilitated the identification of resveratrol-4′-O-glucuronide as the dominant metabolite, accounting for 60–70% of total circulating conjugates.

Chemical Classification and Nomenclature

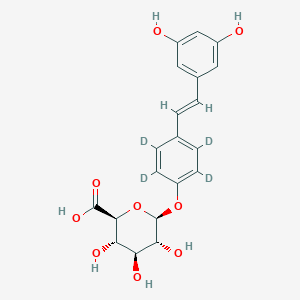

This compound belongs to the stilbenoid glycoside class, characterized by a glucuronic acid moiety β-linked to the 4′-hydroxyl group of resveratrol. Its systematic IUPAC name is (2S,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2,3,5,6-tetradeuteriophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .

| Property | Value |

|---|---|

| Molecular formula | C~20~D~4~H~16~O~9~ |

| Molecular weight | 408.39 g/mol |

| CAS Registry Number | 387372-20-5 |

| SMILES | [2H]C1=C(C(=C(C(=C1[2H])O)[2H])/C=C/C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[2H] |

| Key functional groups | β-D-glucuronide, deuterated aromatic ring, trihydroxystilbene |

The deuterium atoms are typically incorporated at the 2′,3′,5′,6′ positions of the phenolic ring, enhancing metabolic stability without altering glucuronidation kinetics. Nuclear magnetic resonance (NMR) studies confirm the β-anomeric configuration of the glucuronide moiety, critical for enzyme recognition by UDP-glucuronosyltransferases (UGTs).

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,5,6-tetradeuterio-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEBVTGYVFHDMA-IBVOQACESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O)O)[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901126434 | |

| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl-2,3,5,6-d4 β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420291-58-2 | |

| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl-2,3,5,6-d4 β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420291-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl-2,3,5,6-d4 β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Clinical Applications

3.1 Cardiovascular Health

Clinical studies have demonstrated that resveratrol can improve vascular health by enhancing nitric oxide production and reducing oxidative stress . As a metabolite, R4G may contribute to these effects by maintaining higher plasma concentrations of resveratrol derivatives.

3.2 Cognitive Function

Research suggests that resveratrol metabolites may also play a role in cognitive health by upregulating antioxidant enzymes and protecting against neurodegenerative diseases . The potential neuroprotective effects of R4G warrant further investigation.

Pharmacokinetics and Bioavailability

The bioavailability of resveratrol is notably low; however, studies using novel delivery systems have shown that formulations such as LipiSperse can significantly enhance the absorption of resveratrol and its metabolites like R4G . This improvement in bioavailability is crucial for maximizing therapeutic effects.

Case Studies

Mecanismo De Acción

The compound exerts its effects through its interaction with molecular targets and pathways involved in cellular processes. Resveratrol-4-O-D-Glucuronide D4 is known to modulate pathways related to oxidative stress, inflammation, and cell proliferation. Its deuterium labeling helps in studying these mechanisms with greater precision.

Comparación Con Compuestos Similares

Research Findings and Data Tables

Key Studies on Resveratrol-4-O-Glucuronide and Analogues

Comparative Pharmacokinetic Data

| Parameter | Resveratrol-4’-O-Glucuronide | Resveratrol-3-O-Glucuronide | Resveratrol (Parent) |

|---|---|---|---|

| Plasma Half-Life (Human) | 6–8 hours | 4–6 hours | 2–4 hours |

| Protein Binding | 40–50% | 30–40% | 60–70% |

| Urinary Excretion | 30–35% | 20–25% | <1% |

Actividad Biológica

Resveratrol-4-O-D-Glucuronide D4 is a glucuronide metabolite of resveratrol, a polyphenolic compound found in various plants, particularly in grapes and berries. This compound has garnered attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential.

This compound is a deuterium-labeled analog of resveratrol, which allows it to be used as an internal standard in pharmacokinetic studies. This labeling aids in the accurate measurement of the compound's concentration in biological samples during analytical research .

Metabolism and Bioavailability

Resveratrol undergoes extensive metabolism in the body, primarily converting into glucuronides and sulfates. Studies indicate that after ingestion, resveratrol is predominantly found in its metabolized forms, with glucuronides being significant contributors to its biological effects .

The pharmacokinetics of resveratrol and its metabolites have been explored through various delivery methods. For instance, transbuccal administration has shown higher bioavailability compared to gastrointestinal intake, leading to increased plasma concentrations of resveratrol metabolites .

Antioxidant Effects

Resveratrol and its glucuronide metabolites exhibit substantial antioxidant activity. Research has demonstrated that these compounds can reduce oxidative stress markers in various cell types. For example, studies on macrophages have shown that resveratrol metabolites decrease the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor α .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been highlighted in several studies. It has been shown to inhibit the activation of nuclear factor κB (NF-κB) signaling pathways, which are crucial in mediating inflammatory responses. This inhibition leads to reduced expression of inflammatory mediators .

Anticancer Activity

Research indicates that resveratrol and its metabolites may possess anticancer properties. In vitro studies have demonstrated that this compound can protect against DNA damage induced by chemotherapeutic agents such as camptothecin and topotecan. The mechanism involves reducing DNA strand breaks without affecting apoptosis levels . Additionally, animal studies suggest that resveratrol can inhibit tumor growth and improve survival rates in cancer models .

Clinical Studies on Resveratrol

A notable clinical study examined the effects of resveratrol supplementation on blood chemistry and overall health. Participants received varying doses through different delivery methods, revealing insights into the pharmacokinetics and biological effects of resveratrol metabolites, including this compound .

In Vitro Studies on DNA Damage

In vitro experiments using Jurkat T cells demonstrated that pretreatment with this compound significantly reduced DNA damage induced by topoisomerase inhibitors. The results indicate that glucuronidated metabolites may offer protective effects against certain types of chemotherapy-induced damage .

Comparative Analysis

| Property | Resveratrol | This compound |

|---|---|---|

| Chemical Structure | Polyphenolic compound | Glucuronide metabolite |

| Bioavailability | Moderate | High (via transbuccal delivery) |

| Antioxidant Activity | Strong | Strong |

| Anti-inflammatory Effects | Yes | Yes |

| Anticancer Properties | Yes | Yes |

Análisis De Reacciones Químicas

Aqueous Stability and Hydrolysis

The glucuronide bond’s stability is critical for bioavailability. Studies on analogous resveratrol glucuronides reveal:

Chemical Hydrolysis

Enzymatic Hydrolysis

| Enzyme | Reaction Efficiency | Notes |

|---|---|---|

| β-Glucuronidase | Rapid cleavage (≥90% in 1 hour) | Generates deuterated resveratrol and glucuronic acid . |

Metabolic Reactions

In vivo, Resveratrol-4-O-D-glucuronide D4 undergoes:

-

Sulfation : Secondary conjugation at remaining hydroxyl groups, forming mixed sulfoglucuronides .

-

Enterohepatic Recirculation : Hydrolysis in the gut by microbial β-glucuronidase, followed by reabsorption .

Pharmacokinetic Data

| Parameter | Value (Mean ± SD) | Source |

|---|---|---|

| Half-life (serum) | 1.2 ± 0.3 hours | |

| Cmax (µM) | 0.60 ± 0.15 |

Analytical Characterization

LC-MS/MS profiling confirms isotopic integrity and metabolic fate:

-

Precursor ion : m/z 403.32 → 227.32 (glucuronide cleavage) .

-

Deuterium retention : >98% isotopic purity observed in serum metabolites .

Key Stability Challenges

This compound’s robust synthetic accessibility and metabolic stability make it a vital tool for preclinical resveratrol research .

Métodos De Preparación

Regioselective Glucuronidation via Protecting Group Strategies

The synthesis of this compound necessitates precise regioselective modification of resveratrol’s 4′-hydroxyl group. Early approaches, such as those by Wang et al., employed direct coupling of resveratrol with bromo-glucuronide donors using silver carbonate as an activator. However, the low solubility of resveratrol in organic solvents limited yields to <20%. To circumvent this, Learmonth et al. developed a palladium-catalyzed Heck coupling strategy, leveraging iodo-O-β-D-glucuronate derivatives and styrenic resveratrol precursors. This method achieved higher regioselectivity for the 4′-position, albeit requiring multi-step protection-deprotection sequences for the 3- and 5-hydroxyl groups.

For deuterium incorporation (D4), synthetic routes typically utilize deuterated glucuronic acid precursors. For instance, deuterium-labeled UDP-α-D-glucuronic acid (UDP-GlcUA-d4) can be synthesized via enzymatic reduction of UDP-α-D-glucuronic acid-2,3,4,6-d4 using deuterated NADPH in recombinant E. coli systems. Coupling this donor with selectively protected resveratrol under Mitsunobu conditions (DIAD, Ph3P) enables C–O bond formation at the 4′-position while retaining isotopic purity.

Solid-Phase Synthesis for Scalability

Recent advances in solid-phase peptide synthesis (SPPS) have been adapted for glucuronide production. Immobilizing resveratrol on Wang resin via its 3-hydroxyl group allows sequential glucuronylation at the 4′-position using Fmoc-protected glucuronyl imidazolide donors. After cleavage from the resin, global deprotection with TFA/water yields this compound with >90% purity, as validated by HPLC-UV. This method reduces purification burdens and facilitates milligram-to-gram scale production.

Enzymatic and Biocatalytic Approaches

Recombinant UDP-Glucuronosyltransferases (UGTs)

The patent WO2015028324A2 discloses recombinant yeast strains engineered to express UGT isoforms (e.g., UGT1A1, UGT1A9) for regioselective glucuronidation. By introducing codon-optimized UGT genes into S. cerevisiae alongside deuterated UDP-GlcUA-d4 supplementation, in vivo biosynthesis of this compound is achievable. Fed-batch fermentation with deuterated glucose (D-glucose-d7) ensures isotopic labeling of both the aglycone and glucuronide moieties, yielding ~150 mg/L titers.

Whole-Cell Biotransformation

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are typically subjected to preparative HPLC using C18 columns (250 × 21.2 mm, 5 μm) with gradient elution (0.1% formic acid in H2O:MeCN). This compound elutes at 14.2 minutes under these conditions, with UV detection at 306 nm. Countercurrent chromatography (CCC) with hexane:ethyl acetate:methanol:water (3:7:5:5) further enhances purity to >99% for isotopic ratio mass spectrometry (IRMS) applications.

Spectroscopic Validation

1H-NMR (600 MHz, DMSO-d6) of the deuterated compound shows absence of protons at δ 7.45 (4′-H) and δ 5.12 (glucuronide anomeric H), replaced by deuterium satellites. High-resolution MS (HRMS-ESI) confirms the molecular ion at m/z 495.1492 [M+H]+ (calc. 495.1495 for C27H24D4O11).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Deuterium Incorporation | Scalability |

|---|---|---|---|---|

| Chemical Synthesis | 35–45 | 90–95 | Site-specific (4×D) | Moderate |

| Recombinant UGTs | 50–60 | 85–90 | Non-specific (2–4×D) | High |

| Whole-Cell Bioconversion | 70–85 | 75–80 | Non-specific (3–4×D) | Low |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Resveratrol-4-O-D-Glucuronide and its deuterated analogs (e.g., D4-labeled forms)?

- Methodological Answer : Synthesis typically involves palladium-catalyzed C–C coupling and glucuronidation steps. For example, Resveratrol-3-O-β-D-glucuronide synthesis uses selective deacetylation of resveratrol triacetate with ammonium acetate to achieve scalability . Deuterated analogs (D4) require isotopic labeling during precursor synthesis, ensuring minimal isotopic dilution in metabolic studies. Key steps include optimizing reaction conditions (e.g., pH, temperature) to maximize yield and purity (>95% by HPLC) .

Q. How can researchers quantify Resveratrol-4-O-D-Glucuronide and its metabolites in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with synthesized conjugate standards is the gold standard. For example, human plasma analysis identifies sulfated and glucuronidated metabolites, with protein-bound fractions (up to 50%) quantified via ultrafiltration or equilibrium dialysis . Deuterated internal standards (e.g., D4-labeled compounds) improve precision by correcting for matrix effects .

Q. What experimental models are appropriate for studying the bioavailability of Resveratrol-4-O-D-Glucuronide?

- Methodological Answer : Rodent models (e.g., Wistar rats) are widely used. Administer bolus doses (e.g., 50–300 mg/kg body weight) and collect plasma, urine, and tissues for metabolite profiling. Note species-specific differences: rats exhibit lower urinary recovery (13–17%) compared to humans (13.6–35.7%) due to extensive enterohepatic recirculation .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioavailability data for Resveratrol-4-O-D-Glucuronide?

- Methodological Answer : Discrepancies arise from variations in dose regimens, analytical methods, and protein-binding effects. To address this:

- Standardize protocols: Use deuterated internal standards and synthesize metabolite references to validate assays .

- Conduct parallel in vitro (Caco-2 cell monolayers) and in vivo studies to differentiate absorption efficiency from metabolic conversion .

- Perform protein-binding assays to quantify free vs. bound metabolites, as protein interactions reduce bioactivity .

Q. What strategies optimize the synthesis of Resveratrol-4-O-D-Glucuronide for large-scale preclinical studies?

- Methodological Answer : Scale-up requires:

- Precursor optimization : Use 3,5-dihydroxybenzaldehyde as a cost-effective starting material .

- Catalyst selection : Tributylamine in palladium-catalyzed coupling improves reaction efficiency .

- Purification : Employ flash chromatography or preparative HPLC to isolate high-purity (>98%) glucuronides .

Q. How can researchers investigate the bioactivity of Resveratrol-4-O-D-Glucuronide independently of its parent compound?

- Methodological Answer :

- Synthetic standards : Chemically synthesize metabolites to test isolated effects in cell cultures (e.g., neuroprotection assays) .

- Knockout models : Use CYP450 or UGT-deficient animal models to minimize endogenous metabolism of resveratrol .

- Targeted delivery : Conjugate metabolites with brain-targeting ligands (e.g., via glucuronidation) to assess tissue-specific activity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in Resveratrol-4-O-D-Glucuronide studies?

- Methodological Answer : Use nonlinear mixed-effects modeling (NLME) to account for inter-individual variability in pharmacokinetic data. For example, apply the Michaelis-Menten equation to saturation kinetics observed in sulfotransferase-mediated metabolism . Pair this with bootstrapping to estimate confidence intervals for low-recovery metabolites .

Q. How should researchers validate novel metabolites (e.g., diglucuronides) identified in Resveratrol-4-O-D-Glucuronide studies?

- Methodological Answer :

- Structural elucidation : Combine NMR (e.g., , ) and high-resolution MS to confirm molecular formulas .

- Synthetic corroboration : Match retention times and fragmentation patterns with chemically synthesized standards .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling deuterated compounds like Resveratrol-4-O-D-Glucuronide D4?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.